molecular formula C13H12N4O2 B12216118 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12216118
M. Wt: 256.26 g/mol
InChI Key: CKHQRZWOTGWYCQ-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the condensation of 3,5-diaminotriazole, benzaldehyde, and a β-ketoester under mild acidic conditions . This reaction can be fine-tuned to achieve regioselectivity, producing either 5-aryl-7-methyl or 7-aryl-5-methyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts, such as Schiff base zinc(II) complexes supported on magnetite nanoparticles. These catalysts can promote the reaction under solvent-free conditions, resulting in high yields and easy recovery of the catalyst .

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses . Additionally, it may modulate GABAergic activity and inhibit voltage-gated ion channels, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo regioselective synthesis and functionalization makes it a versatile compound for drug development .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C13H12N4O2/c1-8-10(12(18)19)11(9-5-3-2-4-6-9)17-13(16-8)14-7-15-17/h2-7,11H,1H3,(H,18,19)(H,14,15,16)

InChI Key

CKHQRZWOTGWYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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